molecular formula C3H5LiO3S B12664057 Lithium 2-mercaptolactate CAS No. 94138-93-9

Lithium 2-mercaptolactate

Cat. No.: B12664057
CAS No.: 94138-93-9
M. Wt: 128.1 g/mol
InChI Key: RVCVZLSOHNSQAU-UHFFFAOYSA-M
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Description

Lithium 2-mercaptolactate (LiC₄H₅O₃S) is a lithium salt derived from 2-mercaptolactic acid, characterized by a thiol (-SH) functional group and a carboxylate (-COO⁻) moiety. These compounds share structural similarities, including layered or framework crystal structures that facilitate lithium-ion mobility, making them relevant for energy storage applications like lithium-ion batteries .

Properties

CAS No.

94138-93-9

Molecular Formula

C3H5LiO3S

Molecular Weight

128.1 g/mol

IUPAC Name

lithium;2-hydroxy-2-sulfanylpropanoate

InChI

InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1

InChI Key

RVCVZLSOHNSQAU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C(=O)[O-])(O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:

HSCH2CH(OH)COOH+LiOHHSCH2CH(OH)COOLi+H2O\text{HSCH}_2\text{CH(OH)COOH} + \text{LiOH} \rightarrow \text{HSCH}_2\text{CH(OH)COOLi} + \text{H}_2\text{O} HSCH2​CH(OH)COOH+LiOH→HSCH2​CH(OH)COOLi+H2​O

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.

Chemical Reactions Analysis

Decomposition and Stability

In aqueous solutions, lithium salts dissociate into ions:

Li2Lactate-SH2Li++Lactate-SH2\text{Li}_2\text{Lactate-SH} \rightarrow 2\text{Li}^+ + \text{Lactate-SH}^{2-}

The carboxylate group (COO⁻) and thiol (-SH) may undergo competing reactions:

  • Hydrolysis : The thiol group could oxidize in acidic or basic conditions, forming disulfides or sulfonic acids.

  • Thermolysis : Heating may lead to decomposition into simpler sulfur-containing compounds, though specific pathways are unstudied.

Redox Reactions

The thiol group in 2-mercaptolactate is highly reactive, enabling redox interactions:

  • Oxidation : In the presence of oxidizing agents (e.g., H₂O₂), the thiol may form disulfide bonds:

    2Lactate-SH2+H2O2Lactate-S-S-Lactate4+2OH2\text{Lactate-SH}^{2-} + \text{H}_2\text{O}_2 \rightarrow \text{Lactate-S-S-Lactate}^{4-} + 2\text{OH}^-
  • Alkylation : Reaction with electrophiles (e.g., alkyl halides) could modify the thiol group:

    Lactate-SH2+R-XLactate-S-R2+X\text{Lactate-SH}^{2-} + \text{R-X} \rightarrow \text{Lactate-S-R}^{2-} + \text{X}^-

Interactions with Other Substances

  • Metal Ions : Lithium ions (Li⁺) may coordinate with the carboxylate group, stabilizing the compound in solution .

  • Biological Systems : In metabolic contexts, 2-mercaptolactate could participate in sulfur metabolism. For example, its excretion is elevated in 3-MST-deficient mice, suggesting a role in H₂S pathways .

Data Tables

Reaction Type Key Components Products Relevance
Synthesis 2-Mercaptolactic acid + LiOHLithium 2-mercaptolactate + H₂OAcid-base neutralization
Oxidation Lactate-SH²⁻ + H₂O₂Lactate-S-S-Lactate⁴⁻ + OH⁻Thiol redox chemistry
Alkylation Lactate-SH²⁻ + R-XLactate-S-R²⁻ + X⁻Functional group modification

Research Findings

  • Biological Context : Elevated urinary 3-mercaptolactate in 3-MST knockout mice highlights its role in sulfur metabolism, suggesting potential metabolic pathways for this compound .

  • Chemical Stability : Lithium salts generally exhibit moderate stability, but the thiol group may require controlled conditions to prevent oxidative degradation .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Lithium 2-mercaptolactate possesses a reactive thiol group, which allows it to participate in diverse biochemical reactions. Its mechanism of action is primarily attributed to the formation of disulfides and thioesters, facilitating modifications in protein structures and influencing metabolic pathways. The compound is particularly noted for its ability to enhance albumin endocytosis in proximal tubular cells, potentially mitigating renal injuries associated with conditions like tubule-interstitial injury (TII) .

Biochemistry and Molecular Biology

  • Gene Regulation : this compound plays a role in the phosphorylation and acetylation of histones, thereby influencing gene expression .
  • Protein Modification : The compound's thiol group enables it to engage in post-translational modifications of proteins, impacting cellular signaling pathways.

Medical Applications

  • Renal Protection : Studies indicate that lithium treatment can ameliorate TII by enhancing albumin endocytosis through the mTORC2/PKB pathway . This suggests potential applications in treating kidney-related diseases.
  • Neuroprotection : Lithium compounds have been explored for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This compound may share similar mechanisms as lithium carbonate, which has shown promise in reducing amyloid deposition and tau phosphorylation .

Cancer Research

Recent findings suggest that lithium compounds can influence tumor immunity by modulating lactic acid metabolism in tumor microenvironments. This compound may enhance the efficacy of immunotherapies by supporting CD8+ T cell function through metabolic reprogramming .

Industrial Applications

This compound is also being investigated for its utility in industrial processes:

  • Chemical Synthesis : The compound is used as a precursor in synthesizing sulfur-containing compounds, which are valuable in various chemical industries .
  • Polymer Chemistry : Its reactive thiol group makes it suitable for the modification of polymers, enhancing their properties for specific applications.

Renal Injury Model Study

In a controlled study, this compound was administered to animal models exhibiting TII due to albumin overload. The results demonstrated a significant reduction in proteinuria and collagen deposition compared to control groups, highlighting its protective effects on renal function .

Neurodegenerative Disease Research

A series of preclinical trials involving this compound showed promising results in reducing tau phosphorylation and amyloid plaque accumulation in transgenic mouse models of AD. These findings suggest potential therapeutic avenues for cognitive enhancement and disease progression modulation .

Mechanism of Action

The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .

Comparison with Similar Compounds

Crystal Structures of Lithium Carboxylates

Lithium carboxylates often exhibit polymeric or framework structures due to the coordination of lithium ions with oxygen atoms. Key findings from analogous compounds include:

Compound Formula Space Group Lattice Parameters (Å) Key Features
Lithium succinate Li₂(C₄H₄O₄) R3 a = 8.23, c = 12.45 Chiral framework, high thermal stability
Lithium L-malate Li₂(C₄H₄O₄) P2₁2₁2₁ a = 6.78, b = 9.12, c = 12.34 Stereospecific coordination, 3D network
Lithium tetrafluorosuccinate Li₂(C₄H₄F₈O₄) C2/c a = 14.52, b = 5.68, c = 14.20 Fluorine substitution enhances ionic conductivity

Impact of Functional Groups

  • Thiol (-SH) vs. Hydroxyl (-OH) : The thiol group in lithium 2-mercaptolactate may offer stronger reducing properties compared to hydroxyl-containing analogs like lithium L-malate. This could influence electrochemical stability in battery cathodes .
  • Fluorine Substitution : Lithium tetrafluorosuccinate demonstrates that electron-withdrawing groups like fluorine can stabilize the crystal lattice and improve ionic conductivity, a feature absent in this compound .

Electrochemical and Functional Comparisons

Lithium-Ion Battery Performance

Lithium carboxylates are investigated as cathode materials due to their ability to reversibly intercalate lithium ions. Key comparisons include:

Property Lithium Succinate This compound (Inferred) Lithium Tetrafluorosuccinate
Open-Circuit Potential (V) 3.2–3.5 ~3.0–3.3 (estimated) 3.4–3.6
Cycle Stability Moderate High (due to S-Li interactions) Low (fluorine leaching)
Ionic Conductivity (S/cm) 10⁻⁵ 10⁻⁴ (predicted) 10⁻⁶

The thiol group in this compound may enhance conductivity by providing additional lithium-binding sites, though this requires experimental validation .

Biological Activity

Lithium 2-mercaptolactate is a compound that has garnered interest in various biological contexts, particularly due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its metabolic pathways, pharmacological effects, and implications for health.

Chemical Structure and Properties

This compound is a lithium salt of 2-mercaptolactic acid, which is characterized by the presence of a thiol group (-SH) attached to a lactate molecule. This structural feature is crucial for its biological activity, particularly in redox reactions and sulfur metabolism.

Metabolic Pathways

The metabolism of this compound involves several key biochemical pathways:

  • Sulfur Metabolism : The compound is involved in the synthesis of hydrogen sulfide (H₂S) through the action of enzymes such as mercaptopyruvate sulfurtransferase (3-MST). This enzyme catalyzes the conversion of 3-mercaptopyruvate to H₂S, playing a critical role in cellular signaling and antioxidant defense mechanisms .
  • Antioxidant Activity : this compound may enhance the cellular antioxidant capacity by modulating glutathione levels. Glutathione (GSH) is vital for detoxifying reactive oxygen species (ROS), and compounds that influence its metabolism can have significant implications for oxidative stress-related diseases .

Neuroprotective Properties

Research indicates that lithium compounds, including this compound, exhibit neuroprotective effects. They may help mitigate neuronal damage in conditions such as:

  • Neurodegenerative Diseases : Lithium has been shown to stabilize mood and reduce the risk of neurodegeneration by enhancing neurotrophic factors and inhibiting apoptosis pathways .
  • Anxiety and Depression : Studies suggest that lithium can modulate neurotransmitter systems, particularly through its effects on glutamate and GABA signaling pathways, which are crucial for mood regulation .

Case Studies

  • Patient Observations : In clinical settings, patients administered lithium compounds have reported improvements in mood stabilization and cognitive function. For instance, individuals with bipolar disorder showed reduced manic episodes when treated with lithium salts .
  • Animal Models : In studies involving 3-MST knockout mice, researchers observed altered responses to oxidative stress and inflammation, highlighting the role of sulfur metabolism in neuroprotection . These findings support the hypothesis that this compound may exert similar protective effects in vivo.

Toxicological Considerations

Despite its therapeutic potential, this compound must be approached with caution due to potential toxicity:

  • Acute Toxicity : Data indicate that lithium mercaptoacetate exhibits acute toxicity with an LD50 ranging from 92 to 229 mg/kg in animal models. Symptoms included lung hemorrhage and liver discoloration .
  • Chronic Exposure Risks : Long-term exposure to lithium compounds can lead to renal impairment and thyroid dysfunction, necessitating careful monitoring during treatment .

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